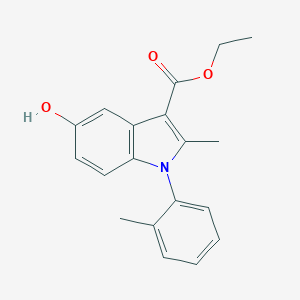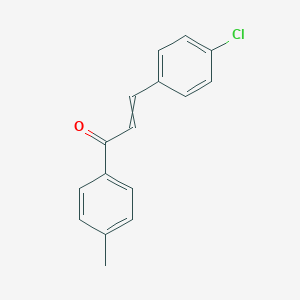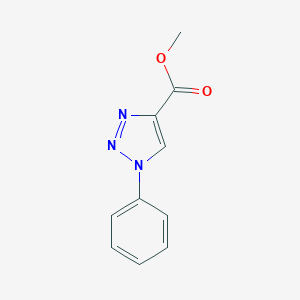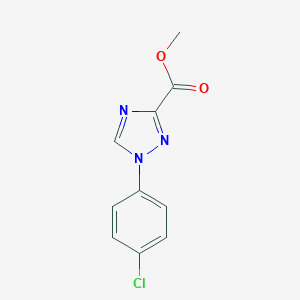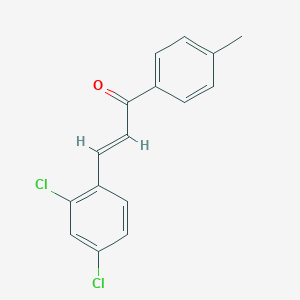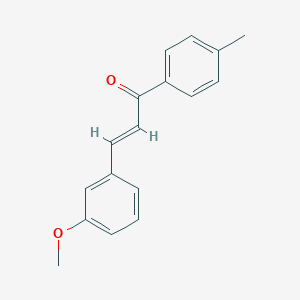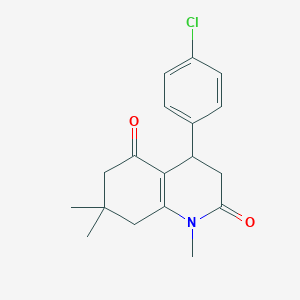
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-PPCA, is a small organic molecule of great interest in the field of medicinal chemistry. It is an important compound for many biological processes, and is used as a starting material for the synthesis of various pharmaceuticals. 5-PPCA has been studied extensively for its potential applications in drug design, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been thoroughly investigated.
Wissenschaftliche Forschungsanwendungen
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in drug design. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral agents. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential applications in the treatment of neurodegenerative diseases, diabetes, and obesity.
Wirkmechanismus
The mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers the release of certain hormones or neurotransmitters. This then leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, which can lead to the inhibition of certain cellular processes. It has also been shown to have an anti-inflammatory effect, and to reduce the production of certain pro-inflammatory cytokines. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to have an anti-cancer effect, and to reduce the growth of certain types of cancer cells. Finally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have an anti-viral effect, and to reduce the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be obtained in large quantities. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. For example, it is not soluble in water, and must be dissolved in organic solvents such as ethanol or dimethylsulfoxide. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not very soluble in most organic solvents, and must be heated in order to dissolve.
Zukünftige Richtungen
The potential applications of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid are far-reaching, and there are many future directions for research. One potential area of research is the development of new pharmaceuticals based on 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Additionally, further research could be conducted into the mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects. Additionally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in the treatment of various diseases and conditions. Finally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a starting material for the synthesis of other compounds.
Synthesemethoden
The synthesis of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid begins with the reaction of 2-pyridinecarboxaldehyde and 2-aminopropane in aqueous solution. This reaction produces a Schiff base, which is then reduced to the corresponding secondary amine. The secondary amine is then reacted with ethyl chloroformate to form an ethyl ester, which is then hydrolyzed to the desired 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Eigenschaften
IUPAC Name |
5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFBOIAFKALFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




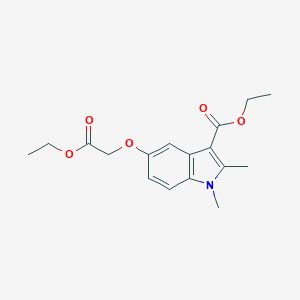
![4-[2-(4-Nitrophenyl)ethenyl]quinoline](/img/structure/B514117.png)

